molecular formula C12H16O4P+ B13557109 (2-Benzyl-3-ethoxy-3-oxopropyl)phosphinic acid

(2-Benzyl-3-ethoxy-3-oxopropyl)phosphinic acid

Katalognummer: B13557109
Molekulargewicht: 255.23 g/mol
InChI-Schlüssel: OBDMUDBOGUXNFP-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Benzyl-3-ethoxy-3-oxopropyl)phosphinic acid is an organophosphorus compound with the molecular formula C12H17O4P. This compound is characterized by the presence of a benzyl group, an ethoxy group, and a phosphinic acid moiety. It is a white crystalline solid that is soluble in organic solvents and has various applications in organic synthesis and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyl-3-ethoxy-3-oxopropyl)phosphinic acid typically involves the reaction of benzyl bromide with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Benzyl-3-ethoxy-3-oxopropyl)phosphinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted benzyl compounds .

Wissenschaftliche Forschungsanwendungen

(2-Benzyl-3-ethoxy-3-oxopropyl)phosphinic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2-Benzyl-3-ethoxy-3-oxopropyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid moiety can form strong interactions with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. The benzyl and ethoxy groups contribute to the compound’s overall stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-Benzyl-3-ethoxy-3-oxopropyl)phosphinic acid is unique due to the presence of the phosphinic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C12H16O4P+

Molekulargewicht

255.23 g/mol

IUPAC-Name

(2-benzyl-3-ethoxy-3-oxopropyl)-hydroxy-oxophosphanium

InChI

InChI=1S/C12H15O4P/c1-2-16-12(13)11(9-17(14)15)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/p+1

InChI-Schlüssel

OBDMUDBOGUXNFP-UHFFFAOYSA-O

Kanonische SMILES

CCOC(=O)C(CC1=CC=CC=C1)C[P+](=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.